1-(4-bromophenyl)-4-(4-methoxybenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
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Description
1-(4-bromophenyl)-4-(4-methoxybenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a triazoloquinazoline derivative that has been synthesized using various methods.
Scientific Research Applications
Antihistaminic Potential
Research has identified compounds within the [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one class demonstrating significant antihistaminic activity. These studies focus on the synthesis and evaluation of various substituted [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones, showing promise as potent H1-antihistaminic agents with minimal sedative effects. For instance, compounds have been synthesized that protected animals from histamine-induced bronchospasm more effectively than chlorpheniramine maleate, a reference antihistaminic drug. This suggests a potential for developing new antihistaminic medications with fewer side effects. The research underscores the therapeutic potential of these compounds in treating allergic reactions by inhibiting histamine receptors (Alagarsamy et al., 2009; Alagarsamy et al., 2007).
Antimicrobial Activity
Another avenue of research has explored the antimicrobial properties of [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones. Novel compounds within this class have been synthesized and tested against a variety of microbial strains, showing promising antibacterial and antifungal activities. This highlights the potential of these compounds as a basis for developing new antimicrobial agents that could be effective against drug-resistant bacteria and fungi. The development of new antimicrobial drugs is crucial in the fight against the rising threat of antimicrobial resistance (Bektaş et al., 2007).
Anticancer Activity
Research into the anticancer properties of [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones has led to the synthesis of compounds that inhibit tubulin polymerization and exhibit vascular disrupting activities, suggesting potential use as anticancer agents. Some derivatives have shown to possess potent anticancer activity across a range of cancer cell lines. This points to the possibility of developing novel cancer therapies based on these compounds, which could target cancer cells' ability to grow and spread by disrupting their microtubule networks (Driowya et al., 2016).
properties
IUPAC Name |
1-(4-bromophenyl)-4-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrN4O2/c1-30-18-12-6-15(7-13-18)14-27-22(29)19-4-2-3-5-20(19)28-21(25-26-23(27)28)16-8-10-17(24)11-9-16/h2-13H,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHPZPRTSWYOKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN=C4C5=CC=C(C=C5)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-4-(4-methoxybenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one |
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